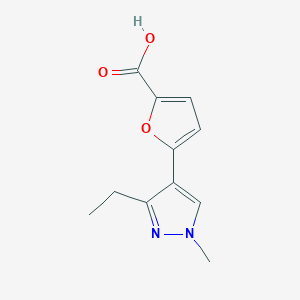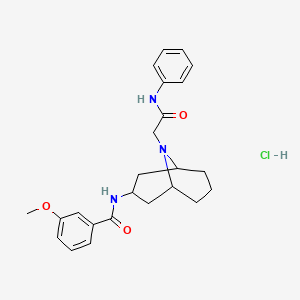
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid, also known as EFCA, is a pyrazole derivative that has gained attention in scientific research due to its potential therapeutic applications. EFCA has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mechanism of Action
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid's mechanism of action involves its ability to modulate various signaling pathways in the body, including the NF-κB and JAK/STAT pathways. 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid inhibits the activation of these pathways, which leads to a reduction in inflammation and cell proliferation. 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been shown to have various biochemical and physiological effects in the body. In cancer research, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been shown to reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has several advantages for laboratory experiments, including its ability to inhibit the growth and proliferation of cancer cells, reduce inflammation, and have neuroprotective effects. However, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are many future directions for research on 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to explore the use of 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to investigate the pharmacokinetics and toxicity of 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid in vivo.
In conclusion, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid is a pyrazole derivative that has gained attention in scientific research due to its potential therapeutic applications. 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in laboratory experiments, and future directions for research. Further research on 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has the potential to lead to the development of new treatments for various diseases.
Synthesis Methods
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid can be synthesized through a multistep process involving the reaction of 3-ethyl-1-methyl-1H-pyrazol-5-amine with furan-2-carboxylic acid. The reaction is catalyzed by an acid in the presence of a solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization to obtain pure 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid.
Scientific Research Applications
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
5-(3-ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-8-7(6-13(2)12-8)9-4-5-10(16-9)11(14)15/h4-6H,3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEQJLQUBGDPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1C2=CC=C(O2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile](/img/structure/B7582343.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-pyrazol-1-ylpropan-1-one](/img/structure/B7582357.png)
![[1-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methanol](/img/structure/B7582360.png)
![2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide](/img/structure/B7582361.png)


![2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B7582379.png)
![[3-(Hydroxymethyl)azetidin-1-yl]-(6-methylpyridin-2-yl)methanone](/img/structure/B7582385.png)
![3-[(Quinazolin-4-ylamino)methyl]cyclobutan-1-ol](/img/structure/B7582397.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7582403.png)
![N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine](/img/structure/B7582410.png)

